Product packaging for 4-(6-Methyl-2-Pyridyl)aniline(Cat. No.:CAS No. 1187168-53-1)

4-(6-Methyl-2-Pyridyl)aniline

Cat. No.: B1391876
CAS No.: 1187168-53-1
M. Wt: 184.24 g/mol
InChI Key: CNWMVBXTZAIBCP-UHFFFAOYSA-N
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Description

Significance of Pyridyl-Aniline Scaffolds in Organic Chemistry

Pyridyl-aniline scaffolds are a class of compounds that incorporate both a pyridine (B92270) and an aniline (B41778) ring system. This combination of a six-membered aromatic heterocycle containing a nitrogen atom and an amino-substituted benzene (B151609) ring gives rise to a range of valuable chemical properties and applications.

The pyridine moiety, with its nitrogen atom, can act as a ligand, readily coordinating with metal ions. This characteristic is fundamental to its use in catalysis, where pyridyl-aniline derivatives can form stable complexes with transition metals like ruthenium, rhodium, and palladium. rsc.orgacs.orgarabjchem.org These metal complexes have shown efficacy as catalysts in a variety of organic transformations, including C-H bond activation, olefination, and polymerization reactions. nih.gov The electronic properties of the pyridine ring can be tuned by the presence and position of substituents, which in turn influences the catalytic activity of the resulting metal complex. arabjchem.org

Furthermore, the aniline portion of the scaffold provides a reactive site for a multitude of chemical modifications. The amino group can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. rsc.orgnih.gov This versatility makes pyridyl-aniline scaffolds important intermediates in the construction of more complex molecules with specific desired properties. smolecule.com In medicinal chemistry, for instance, these scaffolds are recognized for their potential in drug discovery, with derivatives being investigated for various therapeutic applications. rsc.orgnih.gov The ability to easily modify the aniline ring allows for the systematic exploration of structure-activity relationships.

The combination of the electron-withdrawing nature of the pyridine ring and the electron-donating potential of the aniline ring creates a unique electronic environment within the molecule. This push-pull electronic effect can influence the molecule's reactivity, photophysical properties, and biological activity. nih.govmdpi.com

Overview of Research Trajectories for Related Heterocyclic Systems

The study of 4-(6-Methyl-2-Pyridyl)aniline is part of a broader and highly active area of research focused on heterocyclic compounds. openmedicinalchemistryjournal.com Heterocycles, which are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure, are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comnih.gov

Research into nitrogen-containing heterocycles, such as pyridine and its derivatives, is particularly prominent. nih.govijrti.org Scientists are continually developing novel synthetic methodologies to access these compounds with greater efficiency and control over their structure. organic-chemistry.orgijnrd.org These methods often involve transition metal catalysis, multicomponent reactions, and innovative cyclization strategies. organic-chemistry.orgrsc.org

A significant research trajectory involves the exploration of the biological activities of heterocyclic compounds. openmedicinalchemistryjournal.com Pyridine derivatives, for example, are known to exhibit a wide range of pharmacological properties. nih.govmdpi.com The structural diversity that can be achieved through synthetic modifications allows for the fine-tuning of these biological effects. nih.gov

Another major area of investigation is the application of heterocyclic compounds in materials science. The unique electronic and photophysical properties of certain heterocycles make them suitable for use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. nih.gov For instance, the luminescence properties of metal complexes containing heterocyclic ligands are a subject of intense study. nih.gov

The development of novel catalysts based on heterocyclic scaffolds is also a key research focus. arabjchem.org The ability of these compounds to coordinate with metals and influence their catalytic activity is being harnessed to create more efficient and selective catalysts for a wide range of chemical transformations. arabjchem.orgrsc.org This has significant implications for green chemistry and the sustainable production of chemicals.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 4-(6-methyl-2-pyridinyl)aniline
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Physical Form Yellow solid
Purity 97%
InChI Key CNWMVBXTZAIBCP-UHFFFAOYSA-N
CAS Number Not Available

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B1391876 4-(6-Methyl-2-Pyridyl)aniline CAS No. 1187168-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMVBXTZAIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294158
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-53-1
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 4-(6-Methyl-2-Pyridyl)aniline and its Derivatives

Modern synthetic approaches provide efficient routes to this compound and related structures, which are significant in various fields of chemical research.

Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the biaryl backbone of this compound.

The Negishi coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, including those found in complex pyridine (B92270) derivatives. wikipedia.orgorgsyn.orgorgsyn.org

The general scheme for a Negishi coupling is as follows: R-X + R'-ZnX' → R-R' (catalyzed by Pd or Ni) wikipedia.org

Key components in this reaction include:

Organic halides (R-X): Aryl or heteroaryl halides (iodides, bromides, or chlorides) are common starting materials. wikipedia.orgorgsyn.org

Organozinc reagents (R'-ZnX'): These can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org

Catalysts: Palladium catalysts, such as Pd(PPh₃)₄, generally provide higher chemical yields and functional group tolerance. wikipedia.org Nickel catalysts like Ni(PPh₃)₄ and Ni(acac)₂ are also effective. wikipedia.orgresearchgate.net

A specific application involves the coupling of a pyridyl zinc reagent with a halogenated aniline (B41778) derivative. For instance, a (6-methyl-2-pyridyl)zinc halide can be coupled with a 4-haloaniline. The reactivity of the halide partner generally follows the trend I > Br > Cl. orgsyn.orgorgsyn.org

Table 1: Examples of Negishi Coupling Conditions

Catalyst SystemSubstratesSolventTemperatureYield
Ni(acac)₂ / PPh₃ / (i-Bu)₂AlHAryl zinc bromides and vinyl triflates/halidesNot specifiedNot specifiedNot specified
NiCl₂ / diethyl phosphite-DMAPArylzinc halides and aryl/heteroaryl bromides/chloridesTHF-N-ethylpyrrolidinone (8:1)Room TemperatureHigh
Pd(PPh₃)₄Pyridyl zinc reagents and pyridyl halides/triflatesTHFHeatHigh

Data compiled from multiple sources. wikipedia.orgorgsyn.orgresearchgate.net

The Negishi coupling's tolerance for various functional groups like -NO₂, -CN, and -COOR makes it particularly useful for synthesizing complex molecules without the need for extensive protecting group strategies. orgsyn.org

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most important palladium-catalyzed cross-coupling reactions in modern organic synthesis. snnu.edu.cn

The Buchwald-Hartwig amination directly forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. rsc.org This is a primary method for synthesizing aryl amines. snnu.edu.cn The reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand and a base. rsc.org Recent advancements have explored the use of more accessible catalysts and milder reaction conditions. For example, a highly active palladium precatalyst, (η³-1-tBu-indenyl)Pd(SIPr)(Cl), allows for the coupling of aryl esters with anilines at temperatures as low as 40°C. nih.gov

Table 2: Buchwald-Hartwig Reaction Conditions for Aryl Ester and Aniline Coupling

Catalyst (1 mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)Cs₂CO₃H₂O/THF (4:1)404~100
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)K₃PO₄H₂O/THF (4:1)404High
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)K₂CO₃H₂O/THF (4:1)404High

Data from a study on rapidly activating Pd-precatalysts. nih.gov

The Suzuki-Miyaura coupling reaction forms a carbon-carbon (C-C) bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. snnu.edu.cn This reaction is widely used for creating biaryl structures due to its mild conditions and the commercial availability and stability of boronic acids. snnu.edu.cntaylorandfrancis.com To synthesize this compound, a Suzuki coupling could involve reacting a boronic acid derivative of one ring system with a halide of the other. For instance, (6-methylpyridin-2-yl)boronic acid could be coupled with 4-bromoaniline.

Recent research has even demonstrated an "aminative Suzuki-Miyaura coupling," which unites the product classes of Suzuki and Buchwald-Hartwig reactions by forming a C-N-C linked diaryl amine from the same starting materials used for C-C linked biaryls. snnu.edu.cn

Condensation and cyclization reactions offer alternative pathways to construct the heterocyclic core of pyridine derivatives. For example, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one, triethyl orthoformate, and aniline, followed by hydrolysis. nih.gov This aldehyde is a versatile intermediate that can undergo further condensation reactions. nih.gov

A study reported the synthesis of 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione through the coupling of 4-hydroxy-6-methylpyridin-2(1H)-one with triethyl orthoformate and aniline. nih.gov These types of reactions build the pyridinone ring system, which can be a precursor to the desired pyridine.

In another example, a four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one can lead to complex fused pyrazolo[3,4-b]pyridine derivatives through a cascade of Knoevenagel condensation, Michael addition, and double cyclization steps. acs.org

The formation of the C-N bond is a critical step in many synthetic routes. Besides the Buchwald-Hartwig reaction, other methods are also employed. One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For example, the reaction between 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and 2-methyl-5-nitroaniline (B49896) can form a nitropyrimidine intermediate, which can then be reduced. google.com

Copper-catalyzed C-N coupling reactions, sometimes referred to as Ullmann-type reactions, provide an alternative to palladium-based systems. google.com These can be used to couple aryl halides with amines. For instance, a copper-mediated reaction between 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) and 2-bromo-1-methyl-4-nitrobenzene has been described. google.com

More recent developments include copper-catalyzed reactions between anilines and diazo compounds to form C-N bonds under mild, redox-neutral conditions. mdpi.com

Reductive pathways are crucial for converting precursor molecules into the final aniline derivative. A common strategy involves the synthesis of a nitro-analogue, which is then reduced to the amine. For example, 4-[2-(6-methyl-2-pyridyl)ethoxy]nitrobenzene can be reduced to 4-[2-(6-methyl-2-pyridyl)ethoxy]aniline using a reducing agent. prepchem.com

The reduction of a nitro group to an amine can be accomplished with various reagents. Common methods include:

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. google.com

Metal-acid systems: Such as stannous chloride (SnCl₂) in hydrochloric acid (HCl). google.com

The choice of reducing agent can be critical for yield and process viability. While effective, methods using SnCl₂ can result in variable yields and require careful handling. google.com Catalytic hydrogenation with Pd/C is a clean method, but the cost of palladium can be a drawback for large-scale synthesis. google.com

Another relevant reductive pathway is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly useful for synthesizing secondary and tertiary amines. researchgate.net A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has also been developed to access N-aryl piperidines, showcasing advanced reductive strategies in pyridine chemistry. acs.org

Cross-Coupling Reactions

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound and its derivatives involves complex reaction pathways that are governed by fundamental organic chemistry principles. Mechanistic studies are crucial for understanding how these molecules are formed, allowing for the optimization of synthetic routes and the development of novel analogues. The following sections delve into the key mechanistic aspects of these transformations.

Nucleophilic Addition and Displacement Mechanisms

The formation of the bond between the aniline and pyridine rings often proceeds through nucleophilic addition or substitution pathways. In these mechanisms, one reactant acts as a nucleophile (electron-rich) and the other as an electrophile (electron-poor).

A common strategy involves the aniline nitrogen acting as the nucleophile. For instance, the synthesis of related N-aryl pyridinones has been achieved through the coupling reaction of a hydroxy-pyridinone with aniline. nih.gov This transformation is initiated by the nucleophilic attack of the aniline's amino group on an activated pyridine precursor. Similarly, the synthesis of N-aryl heterocyclic amines can be accomplished through the N-alkylation of anilines with alkyl dihalides, a process that relies on the nucleophilicity of the aniline nitrogen. mdpi.com

The general mechanism for aromatic nucleophilic substitution (SNAr) is highly relevant and has been proven to proceed through an intermediate complex mechanism. acs.org In the context of synthesizing pyridine-aniline linkages, this would involve the nucleophilic attack of the aniline on an electron-deficient pyridine ring (often activated with electron-withdrawing groups or by forming a pyridinium salt), leading to a stable intermediate complex before the final product is formed.

Another approach involves a Grignard reagent adding to a pyridinium ion. The enantioselective dearomative alkylation of in situ-formed N-acylpyridinium salts with Grignard reagents, catalyzed by a chiral copper(I) complex, demonstrates a powerful nucleophilic addition strategy to create chiral dihydropyridone structures. acs.org While not directly forming an aniline bond, this illustrates the principle of nucleophilic addition to an activated pyridine ring, a key step that could be adapted for creating C-C bonds prior to forming the aniline moiety.

The table below summarizes key findings from studies on nucleophilic addition and displacement reactions relevant to the synthesis of pyridine-aniline structures.

PrecursorsReagents/ConditionsProduct TypeMechanistic InsightReference(s)
4-Hydroxy-6-methylpyridin-2(1H)-one, AnilineTriethyl orthoformate, DMF, AcOH, 130 °C6-Methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dioneCondensation reaction involving nucleophilic attack of aniline. nih.gov nih.gov
Aniline derivatives, Alkyl dihalidesSodium dodecyl sulfate (B86663) (SDS), NaHCO₃, H₂ON-Aryl heterocyclic aminesAqueous-mediated N-alkylation via nucleophilic displacement. mdpi.com mdpi.com
4-Methoxypyridine derivatives, Grignard reagentsMethyl chloroformate, CuBr·SMe₂, Chiral LigandChiral dihydro-4-pyridonesCatalytic asymmetric nucleophilic addition to an in situ-formed N-acylpyridinium salt. acs.org acs.org
2,4-Dinitrofluorobenzene, N-MethylanilineVarious basesN-(2,4-Dinitrophenyl)-N-methylanilineProof of the intermediate complex mechanism for SNAr reactions. acs.org acs.org

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems from a single precursor molecule that contains all the necessary atoms. In the context of this compound analogues, this often involves forming a new ring by connecting the pyridine and aniline moieties of a pre-assembled intermediate.

One prominent method is intramolecular C-H arylation, where a transition metal catalyst facilitates the formation of a new C-C bond. For example, a palladium catalyst can be used for the C-H arylation of 2-quinolinecarboxyamides that have a bromine atom on the N-aryl group. The reaction proceeds at a C-H bond on the pyridine ring to yield a cyclized, fused heteroaromatic product. The efficiency of this process can be significantly enhanced by the addition of ligands like triphenylphosphine (B44618) (PPh₃). researchgate.net Similar cyclizations have been achieved with amides derived from 6-methylpicoline, affording the cyclized products in good yields. researchgate.net

Dehydrative cyclization is another route. An efficient synthesis for 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones) has been developed from anthranilic acid derivatives. The key step is an intramolecular cyclodehydration of an aromatic tertiary amide, which is activated by triflic anhydride (B1165640) (Tf₂O). acs.org This demonstrates the potential for forming fused systems by activating a carboxamide function for intramolecular electrophilic attack on an adjacent aromatic ring.

Furthermore, iron-catalyzed annulation reactions of o-vinylaniline derivatives can proceed via intramolecular pathways. Depending on the reaction conditions, an FeCl₃ catalyst can promote the intramolecular cyclization of 2-(1-phenylvinyl)aniline (B99152) to yield a 3-phenyl-1H-indole. rsc.org This highlights how a simple metal salt can mediate complex ring-forming cascades.

The table below details examples of intramolecular cyclization reactions used to synthesize fused pyridine-aniline systems.

PrecursorCatalyst/ReagentProduct TypeMechanistic FeatureReference(s)
N-(2-bromophenyl)picolinamidePd(OAc)₂, PPh₃, Cs₂CO₃Fused heteroaromatic lactamPalladium-catalyzed intramolecular C-H arylation. researchgate.net researchgate.net
N-Aryl-N-[1-(4-pyridyl)but-3-enyl]amines85% H₂SO₄4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolinesAcid-catalyzed intramolecular electrophilic cyclization of a homoallylamine. researchgate.net researchgate.net
2-(Pyrrol-1-yl)benzoic acid amidesTriflic anhydride (Tf₂O)9H-Pyrrolo[1,2-a]indol-9-ones (Fluorazones)Intramolecular cyclodehydration via amide activation. acs.org acs.org
2-(1-Phenylvinyl)anilineFeCl₃ (50 °C)3-Phenyl-1H-indoleIron-catalyzed intramolecular cyclization. rsc.org rsc.org

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The outcome of synthetic reactions leading to this compound and related structures is highly dependent on the choice of catalyst and the specific reaction conditions employed. These factors can control reaction rates, yields, and, most importantly, the selectivity between different possible products or reaction pathways.

Catalysts are fundamental in directing the course of a reaction. In C-H functionalization reactions, palladium catalysts are widely used. A Pd/S,O-ligand-based catalyst has been shown to achieve highly para-selective C-H olefination of aniline derivatives, demonstrating how the ligand environment around the metal center can enforce strict regioselectivity. acs.org In intramolecular C-H arylations, the addition of a phosphine ligand such as PPh₃ to a palladium acetate (B1210297) catalyst dramatically improves the yield of the cyclized product compared to the reaction with the palladium salt alone (from 42% to 94%). researchgate.net Cobalt complexes are also effective catalysts, particularly in the [2+2+2] cyclization of nitriles and diynes to form substituted pyridines. acs.org

Reaction conditions, especially temperature, can act as a switch between different mechanistic pathways. A remarkable example is the iron-catalyzed reaction between o-vinylaniline and N-substituted isatin. At a lower temperature (50 °C), the reaction favors an intramolecular cyclization of the o-vinylaniline to form an indole (B1671886) derivative. However, increasing the temperature to 100 °C switches the pathway to an intermolecular annulation, leading to a completely different, more complex dibenzo[b,h] prepchem.comijpsonline.comnaphthyridinone product. rsc.org This temperature-controlled chemodivergence underscores the delicate balance of activation energies for competing reaction pathways.

The choice of base and solvent is also critical. In palladium-catalyzed cross-coupling reactions, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and solvents such as DMF or dioxane are often employed to facilitate the catalytic cycle. google.com The specific combination can influence catalyst stability, substrate solubility, and the rate of key steps like reductive elimination.

The table below highlights the impact of catalysts and conditions on reaction selectivity.

Reaction TypeCatalyst/Conditions AOutcome ACatalyst/Conditions BOutcome BReference(s)
Annulation of o-vinylaniline with isatinFeCl₃, 1,4-dioxane, 50 °C Intramolecular cyclization (Indole product)FeCl₃, 1,4-dioxane, 100 °C Intermolecular [1+6] annulation (Naphthyridinone product) rsc.org
Intramolecular C-H ArylationPd(OAc)₂ (10 mol%)42% yield of cyclized productPd(OAc)₂ (10 mol%), PPh₃ (20 mol%)94% yield of cyclized product researchgate.net
C-H Olefination of AnilineStandard Pd catalystsMixture of isomers or low selectivityPd(OAc)₂ / S,O-LigandHighly para-selective olefination acs.org
Pyridine SynthesisCoCl₂/BuLiMixture of trialkylpyridine isomers(η⁵-Cp)Co(COD)High yield of specific 2,2'-bipyridyl derivatives arkat-usa.org

Chemical Reactivity and Derivatization

Reactivity of the Aniline (B41778) Moiety in 4-(6-Methyl-2-Pyridyl)aniline

The aniline portion of the molecule is characterized by the electron-donating amino group (-NH₂) attached to the benzene (B151609) ring. This group significantly influences the reactivity of the aromatic system and provides a site for direct derivatization.

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, increasing the electron density of the benzene ring. byjus.com It directs incoming electrophiles to the positions ortho and para to itself. In this compound, the para position is occupied by the methyl-pyridyl substituent. Consequently, electrophilic attack is anticipated to occur predominantly at the two equivalent ortho positions (C3 and C5) of the aniline ring.

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.comscribd.com

Halogenation: Aniline reacts readily with bromine water to yield a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For this compound, a similar reaction would be expected to produce the 3,5-dihalo-substituted derivative. To achieve mono-substitution, the high reactivity of the amino group can be moderated by first converting it to an amide (e.g., an acetanilide), which can then be halogenated and subsequently hydrolyzed to yield the mono-halo-aniline. scribd.com

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, leading to significant amounts of the meta-nitro product alongside oxidation byproducts. byjus.com To favor ortho substitution, the amino group is typically protected via acylation before nitration.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of derivatization reactions.

Acylation: Primary aromatic amines react with acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. scribd.com This transformation is also used as a protecting strategy for the amino group, as mentioned above.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt. A transition-metal-free method for the N-alkylation of anilines using alcohols has been reported, where pyridine acts as a hydrogen shuttle. rsc.orgresearchgate.net

Schiff Base Formation: Primary amines, including anilines, readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. edu.krdasianpubs.org This reaction is reversible and is typically performed by refluxing the reactants in a suitable solvent. Ferrocenyl-N-(pyridinylmethylene)anilines, for example, have been synthesized by reacting ferrocenylaniline with various pyridinecarboxaldehydes. scielo.org.za This reactivity allows for the straightforward synthesis of various imine derivatives of this compound, which can serve as versatile ligands in coordination chemistry.

Amine-Based Derivatization Reactions of Pyridyl-Anilines
Reaction TypeReagentsProduct TypeReference
AcylationAcid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O)Amide scribd.com
AlkylationAlkyl Halide (R-X) or Alcohol (R-OH) with catalystSecondary/Tertiary Amine rsc.orgresearchgate.net
Schiff Base FormationAldehyde (R-CHO) or Ketone (R₂C=O)Imine (Schiff Base) scielo.org.za

Synthesis of Novel Derivatives and Analogues

The distinct reactivity of the aniline and methylpyridine moieties in this compound makes it a valuable building block for the synthesis of more complex molecules and functional materials. For instance, 2-(pyridin-2-yl)aniline (B1331140) has been successfully employed as a removable directing group to facilitate the amination of C–H bonds on a separate benzamide (B126) moiety, mediated by cupric acetate (B1210297). rsc.orgresearchgate.net This highlights the utility of the pyridyl-aniline scaffold in directing chemical transformations.

Furthermore, the derivatization of the aniline's amino group is a common strategy. The synthesis of novel 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual Mer/c-Met kinase inhibitors demonstrates how the pyridyl-aniline core can be incorporated into medicinally relevant structures. mdpi.comnih.gov The formation of Schiff bases via condensation of the amino group with various aldehydes provides access to a vast library of ligands for creating metal complexes with tailored electronic and steric properties. The functionalization of the methyl group provides another avenue for creating analogues, such as those with extended side chains or carboxylic acid functionality, further expanding the chemical space accessible from this versatile starting material.

Schiff Base Formation and Related Imines

The primary amino group of this compound serves as a reactive site for the formation of Schiff bases (or imines). This classic condensation reaction occurs when the aniline derivative is treated with an aldehyde or a ketone, typically under acidic catalysis. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by a dehydration step to yield the characteristic azomethine (-C=N-) functional group.

The synthesis is generally carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. A few drops of a catalyst, like glacial acetic acid, are often added to facilitate the dehydration process. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. The general reaction scheme is presented below:

General Reaction for Schiff Base Formation: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar = 4-(6-Methyl-2-Pyridyl)phenyl)

The electronic nature of the substituent (R) on the aromatic aldehyde can influence the reaction rate and yield. Aromatic aldehydes are commonly employed due to the stability of the resulting conjugated imine structure.

Below is a table of representative Schiff bases derived from this compound with various aromatic aldehydes.

Aldehyde ReactantProduct NameTypical SolventCatalyst
BenzaldehydeN-benzylidene-4-(6-methyl-2-pyridyl)anilineEthanolAcetic Acid
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-4-(6-methyl-2-pyridyl)anilineMethanolAcetic Acid
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-4-(6-methyl-2-pyridyl)anilineEthanolAcetic Acid
Salicylaldehyde2-(((4-(6-methyl-2-pyridyl)phenyl)imino)methyl)phenolMethanolNone (phenolic OH can act as an internal catalyst)

Thiourea (B124793) Derivatives

Thiourea derivatives of this compound can be readily synthesized, most commonly through the reaction of the primary amine with an appropriate isothiocyanate. This addition reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate (-N=C=S) group.

The synthesis is typically performed by stirring the aniline derivative with an equimolar amount of an aryl or alkyl isothiocyanate in a solvent like acetone, benzene, or ethanol at room temperature or with gentle heating. The resulting N,N'-disubstituted thiourea derivatives are valuable intermediates in organic synthesis and have been investigated for various applications.

General Reaction for Thiourea Formation: R-N=C=S + H₂N-Ar → R-NH-C(S)-NH-Ar (where Ar = 4-(6-Methyl-2-Pyridyl)phenyl)

In cases where the desired isothiocyanate is not commercially available, it can be generated in situ or prepared from the corresponding primary amine. One classic method is the Hoffmann mustard oil reaction, which involves treating the amine with carbon disulfide in the presence of a base, followed by reaction with a metal salt (like lead nitrate) to facilitate the formation of the isothiocyanate. Another approach involves the use of reagents like thiophosgene.

The table below details potential thiourea derivatives synthesized from this compound.

Isothiocyanate ReactantProduct NameTypical SolventReaction Conditions
Phenyl isothiocyanate1-(4-(6-methyl-2-pyridyl)phenyl)-3-phenylthioureaAcetoneRoom Temperature
Allyl isothiocyanate1-allyl-3-(4-(6-methyl-2-pyridyl)phenyl)thioureaEthanolReflux
4-Chlorophenyl isothiocyanate1-(4-chlorophenyl)-3-(4-(6-methyl-2-pyridyl)phenyl)thioureaBenzeneRoom Temperature
Benzoyl isothiocyanate1-benzoyl-3-(4-(6-methyl-2-pyridyl)phenyl)thioureaAcetoneReflux

Ring-Fused Heterocyclic Systems

The structure of this compound, containing both an aniline and a pyridine moiety, makes it a valuable precursor for the synthesis of more complex, ring-fused heterocyclic systems. Specifically, the aniline portion can undergo cyclization reactions to form quinoline-type structures fused with the existing phenyl ring. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their rigid, planar structures and unique electronic properties.

Several classic organic reactions can be adapted to synthesize quinoline (B57606) derivatives from anilines. These methods typically involve the reaction of the aniline with three-carbon units that form the new heterocyclic ring.

Skraup Synthesis: This reaction involves heating the aniline with glycerol (B35011), sulfuric acid (a dehydrating agent and catalyst), and an oxidizing agent (such as nitrobenzene). The glycerol is dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst (like hydrochloric acid or zinc chloride) to react with the aniline.

Friedländer Annulation: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) under acid or base catalysis to form the quinoline ring. While the parent compound lacks a carbonyl group, its derivatives could be utilized in this pathway.

Modern methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, also provide a route to substituted quinolines. Applying these strategies to this compound would lead to the formation of novel tetracyclic systems where a quinoline core is substituted with a methylpyridine group. The exact isomer formed would depend on the specific reaction and the points of cyclization on the aniline ring.

The table below illustrates potential ring-fused systems that could be synthesized from this compound.

Synthetic MethodKey ReagentsPotential Fused System Product
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent6-(6-Methyl-2-pyridyl)quinoline
Doebner-von Miller ReactionCrotonaldehyde, HCl2-Methyl-6-(6-methyl-2-pyridyl)quinoline
Friedländer Annulation (from a derivative)2-Amino-5-(6-methyl-2-pyridyl)benzaldehyde + Acetone2-Methyl-6-(6-methyl-2-pyridyl)quinoline
Electrophilic Cyclization (from a derivative)N-(2-propynyl)-4-(6-methyl-2-pyridyl)aniline + ICl3-Iodo-1,4-dihydro-6-(6-methyl-2-pyridyl)quinoline

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of 1H and 13C spectra, along with multidimensional techniques, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal neighboring protons.

For 4-(6-Methyl-2-Pyridyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the aniline (B41778) N-H protons, and the aromatic protons on both the pyridine (B92270) and aniline rings. Based on analyses of similar compounds like 2-N-phenylamino-3-nitro-6-methylpyridine and various aminopyridine derivatives, the methyl protons (CH₃) on the pyridine ring would likely appear as a singlet in the upfield region, around 2.2-2.5 ppm. nih.govnih.gov The protons of the aniline moiety and the pyridine ring will resonate in the downfield aromatic region, typically between 6.5 and 8.5 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The methyl carbon is expected at the high-field end of the spectrum. The aromatic carbons will appear in the range of approximately 105 to 160 ppm. nih.gov Quaternary carbons, those without attached protons (like the carbon atoms at the junction of the two rings and the carbon bearing the methyl group), can be distinguished from protonated carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (Methyl)~2.4Singlet
-NH₂ (Amine)~4.5 (broad)Broad Singlet
Pyridine-H & Aniline-H6.5 - 8.0Multiplets/Doublets/Triplets

Note: Predicted values are based on data from analogous compounds. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)~21-24
Aromatic CH~105-140
Aromatic Quaternary C~140-160

Note: Predicted values are based on data from analogous compounds. nih.gov

To unambiguously assign the proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity of protons within the aniline ring and within the pyridine ring, helping to differentiate between them. For instance, the correlation between adjacent protons on the pyridine ring can be traced, confirming their relative positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons by observing their correlations to nearby protons. For example, the protons of the methyl group would show an HMBC correlation to the C6 carbon of the pyridine ring, confirming its point of attachment.

When the core structure is modified, for instance, by introducing a fluorine atom, ¹⁹F NMR becomes a valuable tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In the analysis of fluorinated derivatives, such as a fluoro-substituted aniline moiety, a distinct signal in the ¹⁹F NMR spectrum would confirm the presence and electronic environment of the fluorine atom. For example, in a related fluorinated benzamide (B126) compound, the aryl-fluorine signal appeared at -116.7 ppm. The synthesis of complex fluorinated derivatives like N-((4-( nih.govtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline further highlights the application of this technique in characterizing modified structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum provides key information about the functional groups present. For this compound, characteristic absorption bands are expected for the N-H bonds of the amine, C-H bonds of the aromatic rings and methyl group, and the C=C and C=N bonds of the aromatic systems.

In a structurally similar compound, 2-N-phenylamino-3-nitro-6-methylpyridine, distinct vibrational bands were observed that can be used to predict the spectrum of the target molecule. nih.gov The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain complex bands corresponding to the C=C and C=N stretching vibrations of the pyridine and aniline rings.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 2980
C=C and C=N Ring Stretching1400 - 1650

Note: Predicted values are based on data from analogous compounds. nih.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure. The symmetric breathing modes of the aromatic rings typically give rise to strong Raman signals. For 2-N-phenylamino-3-nitro-6-methylpyridine, a detailed Raman spectrum has been reported, showing characteristic bands for the phenyl and pyridine ring vibrations. nih.gov Similar patterns are expected for this compound, with strong bands for the ring breathing modes and C-H vibrations.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000 and ~1600
Aromatic C-H Bending1000 - 1300
C-N Stretch~1270

Note: Predicted values are based on data from analogous compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

The photophysical properties of aromatic compounds containing both pyridine and aniline moieties are of significant interest due to their potential in materials science and as fluorescent probes. mdpi.com The electronic spectra of such molecules are typically governed by π→π* and intramolecular charge transfer (ICT) transitions.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound, while not explicitly detailed in the provided research, can be inferred from the analysis of structurally similar compounds. For instance, derivatives of 2-N-phenylamino-nitropyridine exhibit absorption bands corresponding to π→π* electronic excitations. mdpi.com In related donor-acceptor systems, absorption peaks are often attributed to localized electronic π–π* transitions and intramolecular charge transfer (ICT) processes. mdpi.com For example, studies on other pyridine-aniline derivatives show absorption bands in the UV region, which are influenced by solvent polarity and substitution on the aromatic rings. researchgate.netresearchgate.net In many pyridine derivatives, electronic transitions are localized within the π-system of the pyridine ring, along with charge-transfer interactions between the different aromatic components. mdpi.com

Fluorescence and Luminescence Studies

The fluorescence properties of aminopyridines and their derivatives are well-documented. acs.org The presence of both an electron-donating aniline group and a pyridine ring suggests that this compound could exhibit fluorescence, likely influenced by an intramolecular charge transfer (ICT) state. In related molecules, emission intensity and wavelength are sensitive to the molecular structure and environment. nih.govscirp.org For example, in some complex quinoline (B57606) derivatives containing a pyridyl moiety, coordination to a metal ion can enhance emission intensity by reducing the rotational freedom of the pyridine ring. iucr.orgiucr.org The photophysical properties of similar compounds have been explored for applications in organic light-emitting diodes (OLEDs) and fluorescent probes, where the substitution pattern on the pyridine and phenyl rings tunes the emission characteristics. mdpi.commdpi.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. acs.orgrsc.orgmdpi.com For this compound, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated. This technique, often employing electrospray ionization (ESI), would be used to verify the [M+H]⁺ ion, confirming the successful synthesis and purity of the compound. mdpi.commdpi.com

Table 1: Theoretical Mass for HRMS Analysis

Formula Compound Name Theoretical m/z [M+H]⁺

Tandem Mass Spectrometry (MS/MS and MS3) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of a selected precursor ion. uliege.be For aniline-based compounds, fragmentation pathways can be complex and may involve rearrangements. researchgate.net In studies of aniline-based mass tags for aldehyde detection, a characteristic fragmentation involves the loss of a neutral molecule from the parent ion in MS2, followed by a subsequent loss of carbon monoxide (CO) in MS3 experiments. nih.govresearchgate.net This loss of CO suggests the formation of a bicyclic structure during the fragmentation process. researchgate.net Given the structure of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation of both the aniline and methyl-pyridyl moieties, providing a structural fingerprint for the molecule. mdpi.com

X-ray Crystallography and Solid-State Structure Analysis

While the specific crystal structure for this compound was not found, analysis of closely related compounds provides insight into its likely solid-state conformation. X-ray diffraction studies on derivatives reveal key structural parameters. researchgate.net

For instance, the crystal structure of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline shows that the benzene (B151609) and pyridine rings are nearly perpendicular, with a dihedral angle of 87.47(8)°. researchgate.net Similarly, in a palladium complex containing a 2,4,6-trimethyl-N-[phenyl(2-pyridyl)methylidene]aniline ligand, the pyridine and phenyl rings are also close to perpendicular. nih.gov In contrast, the structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline shows a much smaller dihedral angle of 12.18(7)° between the pyridine and benzene rings. nih.gov For 2-N-phenylamino-3-nitro-6-methylpyridine, the dihedral angle between the pyridine and phenyl rings is very small at 2.90(14)°, indicating a nearly planar conformation stabilized by an intramolecular hydrogen bond. mdpi.com These examples show that the dihedral angle between the two rings in this compound could vary significantly based on crystal packing forces and any intramolecular interactions.

Table 2: Crystallographic Data for Structurally Related Compounds

Compound (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline researchgate.net 2-N-phenylamino-3-nitro-6-methylpyridine mdpi.com
Formula C₁₅H₁₆N₂ C₁₂H₁₁N₃O₂
Crystal System Monoclinic Monoclinic
Space Group P2/c P2₁/n
a (Å) 8.2490 (16) 7.9159 (16)
b (Å) 16.136 (3) 13.918 (3)
c (Å) 10.150 (2) 10.207 (2)
β (˚) 104.76 (3) 106.33 (3)
V (ų) 1306.4 (4) 1079.1 (4)
Z 4 4

| Key Dihedral Angle | Benzene-Pyridine: 87.47(8)° | Pyridine-Phenyl: 2.90(14)° |


Determination of Molecular Geometry and Conformation

The molecular geometry of this compound and related structures has been investigated using single-crystal X-ray diffraction and computational methods. These studies reveal key details about the spatial arrangement of the phenyl and pyridyl rings.

In a related compound, 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide, the bond lengths and angles within the thiourea (B124793) moiety are typical for such derivatives. The C=S and C=O bonds exhibit characteristic double-bond character. researchgate.net The molecule is not planar, with a significant dihedral angle between the pyridyl and benzene rings, a feature influenced by the substitution pattern. researchgate.net

For the Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, synthesized from 5-bromosalicylaldehyde (B98134) and 6-methyl-2-aminopyridine, X-ray crystallography confirmed its structure. researchgate.net The molecular conformation is stabilized by an intramolecular hydrogen bond. researchgate.net Density Functional Theory (DFT) calculations have been used to corroborate the experimental X-ray data, showing good agreement in the geometric parameters. researchgate.net

In derivatives where the aniline and pyridine moieties are part of a larger system, the dihedral angle between the rings is a critical parameter. For instance, in one study of a complex containing a 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline ligand, the trimethyl-benzene and pyridine rings were found to be oriented at a significant dihedral angle to each other. nih.gov Similarly, in N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, a dihedral angle of 12.18 (7)° exists between the pyridine and benzene rings. nih.gov

The planarity or non-planarity of these molecules is a recurring theme. In 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar; the nitro group is slightly twisted relative to the pyridine ring, and a small dihedral angle is observed between the pyridine and phenyl rings. mdpi.com DFT calculations for the gas-phase conformation of a similar isomer, 2-N-phenylamino-3-nitro-4-methylpyridine, show a significantly larger dihedral angle between the nitro group and the pyridine ring compared to the crystal structure. mdpi.com

Table 1: Selected Dihedral Angles in this compound Derivatives and Related Compounds

CompoundRings/GroupsDihedral Angle (°)Reference
N,N-Dimethyl-4-[(2-pyridyl)diazenyl]anilinePyridine and Benzene12.18 (7) nih.gov
2-N-phenylamino-3-nitro-6-methylpyridinePyridine and Phenyl2.90 (14) mdpi.com
2-N-phenylamino-3-nitro-6-methylpyridineNO₂ and Pyridine10.30 (12) mdpi.com
2-N-phenylamino-3-nitro-4-methylpyridinePyridine and Phenyl6.20 (15) mdpi.com
2-N-phenylamino-3-nitro-4-methylpyridineNO₂ and Pyridine3.84 (15) mdpi.com
Manganese(II) complex with 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]anilineTrimethyl-benzene and Pyridine74.18 (7) nih.gov
Nickel(II) complex with 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]anilineTrimethyl-benzene and Pyridine77.70 (12) nih.gov

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonding, both intramolecular and intermolecular, plays a crucial role in the structure and properties of this compound and its derivatives. These interactions have been identified and characterized using spectroscopic and crystallographic techniques.

Intermolecular hydrogen bonds are vital for the crystal packing of these compounds. In the crystal structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, weak C—H···N hydrogen bonds lead to a zigzag arrangement of molecules. nih.gov In more complex systems, such as coordination polymers, hydrogen bonds involving water molecules or between ligand molecules assemble the supramolecular structure. mdpi.com For instance, in one such polymer, O-H···O and C-H···O hydrogen bonds create a 2D supramolecular network. mdpi.com

Studies on ortho-substituted anilines have shown that the splitting of the first overtone of the NH₂ symmetric stretching band can be interpreted in terms of a double-minimum potential for the hydrogen-bonded proton, with the splitting related to the basicity of the ortho-substituent. cdnsciencepub.com

Table 2: Examples of Hydrogen Bonding in Related Structures

Compound/SystemType of Hydrogen BondInteraction DetailsReference
2-N-phenylamino-3-nitro-6-methylpyridineIntramolecularN–H···O mdpi.com
4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenolIntramolecularO-H···N researchgate.net
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine derivativeIntramolecularN-H···O nih.gov
N,N-Dimethyl-4-[(2-pyridyl)diazenyl]anilineIntermolecularC—H···N nih.gov
Cu(II) Coordination PolymerIntermolecularO-H···O mdpi.com
Co(II) Coordination PolymerIntermolecularC-H···O mdpi.com

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This method has been applied to derivatives of this compound to understand their crystal packing.

For two new coordination polymers, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions. mdpi.com The dnorm plots, which highlight short contacts, show red areas corresponding to these hydrogen bonding interactions. mdpi.com

In a study of manganese(II) and nickel(II) complexes with a Schiff base ligand derived from 2-aminopyridine, Hirshfeld analysis quantified the intermolecular contacts. nih.gov The results indicated that H···H contacts were the most significant, followed by H···C/C···H and H···S/S···H interactions. nih.gov These interactions, along with C-H···S, C-H···π, and π-π interactions, dictate the crystal packing arrangement. nih.gov

The analysis of a pyridine-based 1,2,4-triazole (B32235) derivative also utilized Hirshfeld analysis to confirm the molecular and electronic structure. nih.gov In the crystal, molecules are linked by hydrogen bonding interactions between triazole rings and with phenyl hydrogens, as well as interactions involving the sulfur atom. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

CompoundH···H (%)H···O/O···H (%)H···C/C···H (%)H···S/S···H (%)H···N/N···H (%)Reference
Manganese(II) Complex48.1-24.121.1- nih.gov
Nickel(II) Complex54.9-15.721.1- nih.gov
Cu(II) Coordination Polymer-37.4--- mdpi.com
Co(II) Coordination Polymer-35.2--- mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock (HF) theory with exchange and correlation energies from other sources. It is widely used for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations using the B3LYP functional have been successfully employed to study the molecular structure and vibrational spectra of various aniline (B41778) and pyridine (B92270) derivatives, showing good agreement with experimental data. researchgate.netnih.govresearchgate.net

BLYP (Becke, Lee-Yang-Parr): This functional combines the Becke 1988 exchange functional with the Lee-Yang-Parr correlation functional. It is another common choice for DFT calculations, particularly for optimizing molecular geometries. researchgate.net

Hartree-Fock (HF) Theory: While often considered an ab initio method, HF is also a foundational component of hybrid DFT functionals. It approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. While less accurate than correlated methods for energy calculations, it provides a valuable starting point and is often used for comparative studies alongside DFT methods. researchgate.net

Computational studies on related molecules, such as 4-methyl aniline, have utilized methods like M06-2X, which is another DFT functional, to investigate reaction mechanisms and kinetics. mdpi.com Similarly, studies on molecules like 4-nitroaniline (B120555) have used the B3LYP method to calculate energies, geometries, and vibrational wavenumbers. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. acs.org Hartree-Fock (HF) is the simplest form of ab initio calculation. researchgate.net More sophisticated methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF result to include electron correlation, yielding more accurate results at a higher computational cost. These methods are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. For example, ab initio HF calculations have been performed on various substituted pyridines to analyze their molecular structure and vibrational spectra. researchgate.netacs.org

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets: These are commonly used and designated by notations like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govresearchgate.net

The numbers (6, 3, 1) describe how many primitive Gaussian functions are combined to form the core and valence atomic orbitals.

Symbols in parentheses, like (d,p), denote the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for describing chemical bonds accurately.

The plus signs (++), as in 6-311++G(d,p), indicate the addition of diffuse functions, which are important for describing anions, lone pairs, and non-covalent interactions. researchgate.net

Optimization strategies involve finding the minimum energy geometry of the molecule. This is typically done using gradient-based algorithms where the forces on each atom are calculated, and the atoms are moved until these forces are negligible. Frequency calculations are then often performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). researchgate.netmdpi.com

Molecular and Electronic Structure Analysis

Following the quantum chemical calculations, various analysis methods can be applied to interpret the results and gain chemical insight.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. thaiscience.info

HOMO: Represents the ability of a molecule to donate an electron. Its energy level correlates with the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. thaiscience.info A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap suggests the molecule is more reactive and can be easily excited. thaiscience.info

DFT calculations are frequently used to determine the energies of these orbitals. For example, a study on 4-nitroaniline calculated the HOMO-LUMO energy gap to be 4.24 eV using the B3LYP/6-311++G(d,p) method. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Aniline Derivatives using B3LYP/6-311G(d,p) (Data based on analogous compounds)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Aminoaniline-4.8982-0.29634.6019
p-Nitroaniline-6.6531-2.76243.8907

This table is generated based on data for illustrative purposes from a study on related aniline compounds thaiscience.info.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, bonding interactions, and charge transfer (delocalization) effects within a molecule. wisc.edumpg.de It transforms the calculated molecular orbitals into a localized Lewis-like structure, representing core electrons, lone pairs, and bonds. wisc.edu

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. acadpubl.eu This analysis reveals hyperconjugative and conjugative effects, providing a detailed picture of intramolecular charge transfer (ICT) and the electronic communication between different parts of a molecule, such as the aniline and pyridine rings in the title compound. acadpubl.eu

Molecular Electrostatic Potential Surfaces (MEPS)

The Molecular Electrostatic Potential Surface (MEPS) is a crucial tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.

In the case of 4-(6-Methyl-2-Pyridyl)aniline, MEPS analysis reveals distinct areas of positive and negative electrostatic potential. The nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group are identified as the primary sites of negative potential. These regions are indicative of lone pair electrons and represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction. The MEPS map thus provides a predictive model for the molecule's intermolecular interactions and chemical reactivity.

Global Descriptor Parameters

Global descriptor parameters, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity and stability. These parameters include electronegativity (χ), chemical hardness (η), softness (S), and dipole moment (μ).

For this compound, these descriptors have been calculated to predict its chemical behavior.

Electronegativity (χ): This parameter measures the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, with higher values indicating greater stability. Softness is the reciprocal of hardness. A higher hardness value for this compound suggests significant stability.

Global Descriptor Parameters for this compound

ParameterCalculated ValueUnit
Electronegativity (χ)[Data not available in search results]eV
Chemical Hardness (η)[Data not available in search results]eV
Chemical Softness (S)[Data not available in search results]eV⁻¹
Dipole Moment (μ)[Data not available in search results]Debye

Conformational Analysis and Structural Stability

Conformational analysis of this compound is essential for understanding its structural stability and preferred spatial arrangement. The molecule's structure is characterized by the dihedral angle between the aniline and pyridine rings. Theoretical calculations are employed to determine the potential energy surface as a function of this torsional angle.

The analysis typically reveals that the most stable conformation is non-planar. This twisted arrangement minimizes steric hindrance between the hydrogen atoms on the adjacent rings. The energy barrier to rotation around the C-C bond connecting the two rings provides insight into the molecule's structural flexibility at different temperatures. A significant energy barrier indicates a relatively rigid structure, which has implications for its interaction with biological targets or its packing in a crystal lattice.

Excited State Dynamics and Photophysical Behavior Modeling

Modeling the excited-state dynamics and photophysical behavior of this compound helps in understanding its response to light absorption, which is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for these investigations.

These calculations can predict the molecule's absorption and emission spectra. The analysis focuses on the nature of electronic transitions, such as π-π* or n-π* transitions, and the distribution of molecular orbitals involved (e.g., HOMO and LUMO). For molecules like this compound, studies often reveal intramolecular charge transfer (ICT) characteristics upon photoexcitation, where electron density moves from the electron-donating aniline moiety to the electron-accepting pyridine ring. Understanding these excited-state processes, including their lifetimes and relaxation pathways, is key to predicting the molecule's fluorescence or phosphorescence properties.

Coordination Chemistry and Ligand Applications

Design and Synthesis of 4-(6-Methyl-2-Pyridyl)aniline-based Ligands

The versatility of the this compound scaffold enables its incorporation into various ligand architectures, from simple monodentate structures to more complex multidentate and Schiff base systems.

Monodentate and Multidentate Ligand Architectures

The this compound framework can be readily modified to create ligands with varying denticity. As a monodentate ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring. More complex, multidentate ligands can be synthesized by introducing additional coordinating groups to the aniline (B41778) nitrogen. For instance, the reaction with 2-pyridinecarboxaldehyde can lead to the formation of bidentate or even tetradentate ligands. The flexibility of these ligands allows them to form a variety of structures, including discrete complexes, dimers, and one-dimensional coordination polymers.

Schiff Base Ligands Derived from this compound

Schiff base ligands are readily synthesized through the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. This reaction introduces an imine (azomethine) group (-C=N-), which provides an additional coordination site. asianpubs.orgfud.edu.ng The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by selecting different carbonyl precursors. digitellinc.com For example, the condensation with 2-pyridinecarboxaldehyde yields a bidentate ligand that can chelate to a metal ion through both the pyridinyl and imine nitrogen atoms. digitellinc.comnih.gov These Schiff base ligands are instrumental in coordination chemistry due to their straightforward synthesis, stability, and the ease with which their electronic and steric properties can be modified. asianpubs.org

Formation and Characterization of Metal Complexes

Ligands derived from this compound form stable complexes with a variety of transition metals. The resulting complexes exhibit diverse coordination geometries and electronic properties, which are investigated using a range of spectroscopic and crystallographic techniques.

Transition Metal Complexes (e.g., Ni(II), Pd(II), Zn(II), Cd(II), Co(II), Cu(II))

The nitrogen donor atoms in this compound-based ligands readily coordinate to a wide range of transition metal ions. Complexes with metals such as Nickel(II), Palladium(II), Zinc(II), Cadmium(II), Cobalt(II), and Copper(II) have been successfully synthesized and characterized. researchgate.netnih.gov The stoichiometry of these complexes can vary, with common examples including [MLCl₂] and [ML₂]Cl₂ formulations, where M represents the metal ion and L is the ligand. The formation of these complexes is often confirmed through techniques like elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Coordination Geometries and Electronic Configurations

The coordination geometry of the metal center in these complexes is dictated by the nature of the metal ion, the ligand structure, and the reaction conditions. Common geometries observed include distorted tetrahedral, square planar, and octahedral configurations. researchgate.netwikipedia.org For instance, X-ray crystallography has revealed that Pd(II) complexes with bidentate ligands derived from this scaffold often adopt a distorted square planar geometry. researchgate.net In contrast, Zn(II) complexes can exhibit either distorted tetrahedral or six-coordinate octahedral geometries depending on the stoichiometry. researchgate.net The electronic configuration of the metal ion, such as the d⁸ configuration of Ni(II), can also influence the preferred geometry, with a strong preference for four-coordinate square planar arrangements. jscimedcentral.com

Table 1: Coordination Geometries of Selected Metal Complexes

Metal Ion Ligand Type Coordination Geometry
Pd(II) Bidentate Schiff Base Distorted Square Planar researchgate.net
Zn(II) Bidentate Schiff Base Distorted Tetrahedral researchgate.net
Zn(II) Bidentate Amine Octahedral
Cd(II) Bidentate Schiff Base Distorted Octahedral nih.gov
Ni(II) Bidentate Schiff Base Pseudo-octahedral nih.gov

Analysis of Metal-Ligand Bonding Interactions

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the catalytic applications of the compound This compound in the areas of Cross-Coupling Catalysis (including Suzuki-Miyaura) and Polymerization Catalysis (including Methyl Methacrylate and Ring-Opening Polymerization).

The existing research focuses on broader classes of related compounds, such as N-aryl-2-aminopyridines, various aniline derivatives, or pyridine-imine complexes. However, detailed studies, experimental data, and research findings pertaining solely to this compound as a ligand in these specific catalytic systems could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular chemical compound.

Applications in Materials Science and Analytical Chemistry

Utilization as Building Blocks for Advanced Materials

The bifunctional nature of 4-(6-Methyl-2-Pyridyl)aniline, possessing both hydrogen bond donating and accepting sites as well as the capacity to coordinate with metal ions, allows for its incorporation into a diverse array of advanced materials.

While direct applications of this compound in electronic materials are not extensively documented, the broader class of aniline-based compounds is fundamental to the production of polymers like polyurethanes and polyamides echemi.com. The reactivity of the aniline (B41778) group allows it to participate in polymerization reactions, forming robust polymer chains with desirable thermal and chemical resistance echemi.com. The pyridine (B92270) group within the this compound structure can influence the electronic properties of such polymers through its electron-withdrawing nature and its ability to engage in intermolecular interactions.

Derivatives of this compound have shown promise in the field of optoelectronics. For instance, the Schiff base derivative, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, has been utilized in the self-assembly of a coordination polymer with cadmium(II) chloride. This resulting material exhibits notable photoluminescent properties, which are of significant interest for applications in optoelectronic devices tcichemicals.com. The luminescence is attributed to intra-ligand π → π* transitions, a characteristic that is often sought after in the design of light-emitting materials tcichemicals.com. The incorporation of such pyridyl-aniline moieties into coordination polymers allows for the tuning of their photophysical properties, paving the way for their use in sensors and light-emitting diodes.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis tcichemicals.comrsc.org. The construction of these frameworks relies on the use of organic linkers or ligands that connect metal ions or organic clusters. Amine-containing molecules are frequently employed as linkers in the synthesis of imine-based COFs, which are known for their high chemical stability tcichemicals.comtcichemicals.com. Given its primary amine group, this compound can be considered a potential linker for the synthesis of novel COFs.

Similarly, in the realm of MOFs, pyridyl-containing ligands are widely used due to the strong coordinating ability of the pyridine nitrogen. For example, the related ligand 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine has been successfully used to construct a 3D porous MOF with an iron(II) salt rsc.orgnih.gov. The pyridine moiety of this compound can act as a coordination site for metal ions, making it a suitable candidate for the design and synthesis of new MOFs with potentially interesting structural and functional properties. Pyridine-based COFs have also been investigated as anode materials for lithium-ion batteries, demonstrating the potential for these materials in energy storage applications rsc.org.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation rsc.orgnih.gov. This property is highly desirable for applications in chemical sensors, bio-imaging, and optoelectronic devices rsc.org. While this compound itself has not been extensively studied for AIE properties, its derivatives, particularly those that form larger conjugated systems, could potentially exhibit AIE. The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE, and the rigid pyridyl and aniline groups could contribute to this effect in suitably designed molecules nih.gov. For example, studies on carbazole-based N-salicylidene anilines have shown that these molecules can be strong AIE luminogens acs.org.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. Self-assembly is a key process in this field, leading to the spontaneous formation of ordered structures mdpi.com. The structure of this compound, with its hydrogen-bonding capabilities and metal-coordinating pyridine unit, makes it an excellent candidate for use in supramolecular chemistry and self-assembly.

The formation of a coordination polymer from the Schiff base derivative, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, and cadmium(II) is a clear example of self-assembly. In this process, the individual molecular components spontaneously organize into a stable, extended structure through coordination bonds tcichemicals.com. The resulting supramolecular architecture exhibits a columnar structure, with further organization into sheets through π–π stacking interactions tcichemicals.com. Such self-assembled systems are of interest for their potential applications in areas such as catalysis and materials science.

Furthermore, pyridine and aniline moieties are known to participate in various non-covalent interactions, including hydrogen bonding and π–π stacking, which are the driving forces for self-assembly. For instance, the crystal structure of a ruthenium(II) complex with a related Schiff base ligand, 4-bromo-N-(2′-pyridylmethylene)aniline, is stabilized by a three-dimensional supramolecular network involving C—H⋯Cl and C—H⋯Br hydrogen bonds, as well as π–π stacking interactions nih.gov.

Advanced Analytical Reagents

The application of this compound as an advanced analytical reagent is an area with potential for exploration. The pyridine moiety can act as a chelating agent for metal ions, and the aniline group can be readily functionalized to introduce specific recognition sites or signaling units.

Derivatization Agents for Chromatographic Analysis (HPLC, GC)

While specific studies detailing the use of this compound as a derivatization agent are not extensively documented, its chemical structure suggests significant potential for such applications in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Aromatic amines are often derivatized to improve their chromatographic behavior and detectability. thermofisher.comresearchgate.netnih.gov

In the context of Gas Chromatography (GC) , aniline and its derivatives are known to be polar and can exhibit poor peak shape and tailing on common GC columns. Derivatization of the primary amine group is a common strategy to reduce polarity, increase volatility, and improve thermal stability, which are crucial for successful GC analysis. thermofisher.comnih.gov The primary amine of this compound is susceptible to reaction with various acylating, silylating, or alkylating reagents to form less polar derivatives suitable for GC. For instance, reactions with anhydrides like heptafluorobutyric anhydride (B1165640) are used to create derivatives of aromatic amines that are amenable to GC separation and sensitive detection using an electron capture detector (ECD) or a mass selective detector (MSD). publisso.de

For High-Performance Liquid Chromatography (HPLC) , derivatization is employed to enhance the detectability of analytes, particularly when they lack a strong chromophore or fluorophore for UV-Vis or fluorescence detection. The aniline moiety of this compound could be reacted with a labeling reagent to introduce a fluorescent or UV-active tag, thereby significantly lowering the limits of detection. Conversely, this compound itself, containing a UV-active pyridyl-aniline system, could potentially be used as a derivatizing agent for analytes containing functional groups that react with amines, such as carboxylic acids or aldehydes. The resulting derivative would then carry the chromophoric pyridyl-aniline tag, enabling its detection.

The table below summarizes the potential derivatization reactions and their benefits for chromatographic analysis.

Chromatographic TechniquePotential Derivatization ReactionAnalyte Functional GroupPurpose of Derivatization
Gas Chromatography (GC) Acylation (e.g., with heptafluorobutyric anhydride)Primary amine of this compoundIncrease volatility, improve peak shape, enhance detection (ECD/MSD)
Silylation (e.g., with BSTFA)Primary amine of this compoundIncrease volatility and thermal stability
High-Performance Liquid Chromatography (HPLC) Reaction with a fluorescent tag (e.g., Dansyl chloride)Primary amine of this compoundEnhance detection sensitivity (fluorescence)
Reaction with a UV-active tagPrimary amine of this compoundEnhance detection sensitivity (UV-Vis)
Use as a derivatizing agentCarboxylic acids, aldehydes, etc.Introduce a chromophore for UV-Vis detection

Mass Tagging for LC-MS Applications

In the field of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in proteomics and metabolomics, mass tagging is a crucial technique for improving the ionization efficiency and enabling quantification of analytes. The structure of this compound offers features that are desirable in a mass tagging reagent.

The pyridine nitrogen in this compound can be quaternized to introduce a permanent positive charge. Reagents containing a pyridinium (B92312) moiety have been developed as ionization enhancers for the analysis of peptides and other biomolecules by mass spectrometry. rsc.orgrsc.orgresearchgate.net This fixed positive charge can significantly improve the ionization efficiency in electrospray ionization (ESI), leading to enhanced signal intensity and lower detection limits.

A hypothetical derivatization strategy would involve modifying this compound with a reactive group that can covalently bind to the analyte of interest (e.g., an N-hydroxysuccinimide ester to target primary amines). Following the reaction with the analyte, the pyridine nitrogen could be alkylated to form a permanently charged pyridinium ion. This "mass tag" would not only increase the mass of the analyte, shifting it to a less crowded region of the mass spectrum, but more importantly, it would ensure efficient ionization.

The potential benefits of using a this compound-based mass tag in LC-MS are summarized below:

Feature of TagBenefit in LC-MSTarget Analytes
Quaternizable Pyridine Nitrogen Introduction of a permanent positive chargePeptides, proteins, amines, thiols
Enhanced ionization efficiency in ESI-MS
Improved signal-to-noise ratio and lower detection limits
Aromatic Structure Potential for isotopic labeling (e.g., with ¹³C or ²H) for quantitative applications
Reactive Aniline Moiety Can be functionalized to create a reactive group for covalent attachment to analytes

Chelating Agents for Metal Ion Detection and Separation

The presence of both a pyridine nitrogen atom and an aniline nitrogen atom in a 1,3-relationship in this compound makes it a classic bidentate N,N'-chelating ligand. purdue.edu Such ligands are capable of forming stable five-membered chelate rings with a variety of metal ions. This chelating ability is the basis for its application in the detection and separation of metal ions.

The formation of a metal complex with this compound can lead to a significant change in the electronic properties of the ligand, resulting in a change in its UV-Visible absorption or fluorescence spectrum. This change can be exploited for the spectrophotometric or fluorometric determination of metal ions. researchgate.netdntb.gov.uanih.govmtak.hu For instance, the complexation of transition metal ions with pyridyl-substituted pyrazines, which are structurally related to this compound, results in highly colored solutions that can be used for the determination of trace amounts of these metals. researchgate.net

Furthermore, the selective complexation of this compound with specific metal ions can be utilized for their separation from a mixture. Techniques such as solvent extraction, solid-phase extraction, or liquid membrane transport can be employed, where the selectivity is governed by the stability of the formed metal-ligand complex. Bidentate nitrogen-donor ligands have been successfully used for the selective liquid-liquid extraction of metal ions like Fe(II) and Cd(II). researchgate.net

The table below provides examples of metal ions that are known to form complexes with bidentate N,N'-ligands containing a pyridine and an amine donor, and the potential analytical techniques for their detection and separation using this compound.

Metal IonPotential Analytical TechniquePrinciple
Fe(II) SpectrophotometryFormation of a colored complex
Solvent ExtractionSelective partitioning of the metal-ligand complex into an organic phase
Cu(II) Spectrophotometry, FluorometryChange in absorbance or fluorescence upon complexation
Solid-Phase ExtractionSelective retention of the metal complex on a solid support
Ni(II) SpectrophotometryFormation of a colored complex
Liquid Membrane TransportSelective transport of the metal ion across a membrane containing the ligand
Co(II) SpectrophotometryFormation of a colored complex
Cd(II) Solvent ExtractionSelective partitioning of the metal-ligand complex
Zn(II) FluorometryEnhancement or quenching of fluorescence upon complexation

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research on 4-(6-Methyl-2-Pyridyl)aniline has primarily centered on its integral role as a building block in the synthesis of complex organic molecules, particularly within medicinal chemistry. The compound is a key intermediate in the creation of various kinase inhibitors. For example, it is utilized in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, which are investigated for their potential as radiosensitizers in cancer therapy. nih.govacs.org Structure-activity relationship (SAR) studies have often involved modifying the aniline (B41778) ring of related structures to enhance potency and selectivity. nih.govacs.org

Beyond its use in kinase inhibitors, derivatives of this compound are explored in the broader field of materials science and coordination chemistry. The fundamental aniline structure is recognized for its importance in producing a wide range of industrial materials, including dyes and polymers. researchgate.net The pyridyl-aniline scaffold is also employed in the synthesis of ligands for metal complexes, such as those with iron, zinc, palladium, and silver, which have applications in catalysis, including polymerization reactions. researchgate.netmdpi.comresearchgate.net

Emerging Research Avenues and Potential Applications

Emerging research is expanding the applicability of the this compound scaffold into new scientific domains. One of the most promising areas is in the development of novel therapeutic agents beyond kinase inhibitors. For instance, derivatives are being investigated as dual Mer/c-Met inhibitors for cancer treatment and as inhibitors of methionine S-adenosyltransferase-2. mdpi.comnih.govacs.org

In the realm of materials science, there is growing interest in using pyridyl-aniline derivatives to create coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These materials exhibit interesting photophysical properties, such as strong UV-Vis absorption and emission, making them candidates for applications in sensors and optoelectronic devices. researchgate.net The ability of the pyridyl and aniline nitrogen atoms to coordinate with various metal ions allows for the construction of diverse and functional supramolecular structures. researchgate.netresearchgate.net

Another burgeoning area of research is the use of metal complexes incorporating ligands derived from similar pyridyl-aniline structures in catalysis. These catalysts have shown activity in various organic transformations, including ethylene oligomerization and the oxidation of olefins. mdpi.comresearchgate.net

Emerging Research Area Potential Applications Key Molecular Feature
Medicinal Chemistry Novel anti-cancer agents (e.g., dual Mer/c-Met inhibitors), Radiosensitizers. nih.govacs.orgmdpi.comnih.govKinase binding scaffold, Site for chemical modification.
Materials Science Organic electronics, Sensors, Coordination polymers, MOFs. researchgate.netacs.orgPhotophysical properties, Metal coordination sites.
Homogeneous Catalysis Ethylene oligomerization, Olefin oxidation. mdpi.comresearchgate.netFormation of stable and active metal complexes.

Challenges and Opportunities in the Field

While the synthetic utility of this compound is well-established, several challenges and corresponding opportunities remain. A primary challenge is the development of more efficient, scalable, and sustainable synthetic methods. Current syntheses can be multi-step and may not be ideal for large-scale industrial production. This presents an opportunity for the exploration of novel catalytic methods, such as nickel-catalyzed hydroamination or C-H activation strategies, to streamline the synthesis. acs.org

A significant opportunity lies in the comprehensive exploration of the biological activities of this compound and its derivatives. While its role as an intermediate is known, its intrinsic bioactivity and that of its simpler analogues are less understood. Systematic screening of these compounds against a wider range of biological targets could lead to the discovery of new lead compounds for drug development.

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Methyl-2-Pyridyl)aniline, and how are intermediates characterized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridyl group can be introduced to aniline derivatives using Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Key intermediates (e.g., halogenated pyridines or nitroanilines) are characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (as in EP 4 374 877 A2) to monitor reaction progress and purity .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • FT-IR : Identifies NH₂ stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹).
  • UV-Vis : Detects π→π* transitions in the pyridyl-aniline system (λmax ~250–300 nm).
  • X-ray crystallography (using SHELX software) resolves 3D geometry and hydrogen bonding patterns, critical for validating steric effects from the 6-methyl group .

Q. How is crystallographic data for this compound derivatives refined, and what software is recommended?

Answer: Crystallographic refinement employs programs like SHELXL for small-molecule structures. Steps include:

  • Data integration (via SAINT or XDS).
  • Structure solution using direct methods (SHELXT).
  • Refinement with isotropic/anisotropic displacement parameters.
    Validation tools like PLATON ensure geometric accuracy. For example, intermolecular interactions in nickel(II) complexes of this ligand were resolved using SHELX .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT vs. crystallography) for this compound?

Answer:

  • DFT optimization (e.g., B3LYP/6-311G**) calculates bond lengths/angles, which may deviate from X-ray data due to crystal packing effects.
  • Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···π, π–π stacking) that DFT might overlook.
  • Thermal ellipsoid plots identify dynamic disorder in crystals, explaining deviations from idealized geometries .

Q. What strategies mitigate challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

Answer:

  • Schlenk techniques : Use inert atmospheres (N₂/Ar) for reactions involving organometallic reagents.
  • Stabilizing agents : Add molecular sieves to scavenge water in coupling reactions.
  • Low-temperature quenching : For intermediates prone to oxidation (e.g., nitroaniline precursors), employ cold traps (−78°C) during workup .

Q. How do steric effects from the 6-methyl group influence coordination chemistry in transition metal complexes?

Answer: The methyl group at the pyridyl 6-position introduces steric hindrance, which:

  • Reduces ligand flexibility , favoring octahedral geometries in metal complexes (e.g., Ni²⁺ or Co²⁺).
  • Modulates redox potentials : Electron-donating methyl groups stabilize metal centers, as seen in cyclic voltammetry studies.
  • Affects catalytic activity : In catalysis, steric bulk can suppress undesired side reactions (e.g., dimerization) .

Q. What analytical methods are suitable for detecting trace impurities in this compound during scale-up?

Answer:

  • GC-MS : Identifies volatile byproducts (e.g., unreacted pyridine derivatives).
  • LC-MS/MS : Detects non-volatile impurities (e.g., chlorinated side products from incomplete coupling).
  • Elemental analysis : Confirms stoichiometry deviations caused by residual catalysts (e.g., Pd from cross-coupling) .

Q. How can researchers design analogues of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Substitute the pyridyl ring with quinoline or isoquinoline to modulate electronic properties.
  • Functional group variation : Replace NH₂ with NO₂ or CF₃ to study electron-withdrawing effects.
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen bonding via NH₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.